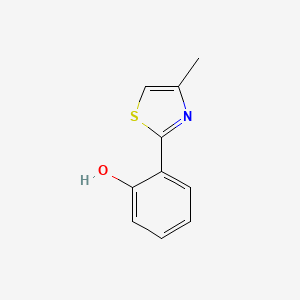
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is a chemical compound belonging to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a methoxycarbonyl group at the 6th position and a methyl group at the 1st position, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxycarbonyl-1-methylquinoline with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the quaternization process. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolinium chloride, bromide, or hydroxide salts.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide involves its interaction with molecular targets such as enzymes and cellular components. In biological systems, it acts as a fluorescent indicator for chloride ions by undergoing diffusion-limited collisional quenching. The compound’s fluorescence is quenched upon binding with chloride ions, allowing for the detection and imaging of these ions in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-N-ethylquinolinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
N-Methylquinolinium iodide: Lacks the methoxycarbonyl group at the 6th position.
Quinolizinium compounds: Share the quinolinium core but differ in the substituents and their positions.
Uniqueness
Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence quantum yield and sensitivity to chloride ions make it particularly valuable in biological research and imaging applications .
Eigenschaften
CAS-Nummer |
56153-35-6 |
|---|---|
Molekularformel |
C12H12INO2 |
Molekulargewicht |
329.13 g/mol |
IUPAC-Name |
methyl 1-methylquinolin-1-ium-6-carboxylate;iodide |
InChI |
InChI=1S/C12H12NO2.HI/c1-13-7-3-4-9-8-10(12(14)15-2)5-6-11(9)13;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GKJYPOKQJZYLOB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)C(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)



![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)






